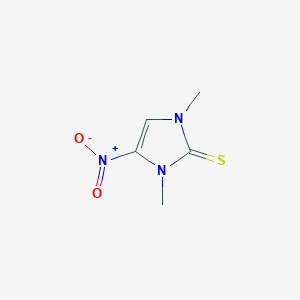
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a thione group (C=S) and a nitro group (NO2) attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- typically involves the reaction of appropriate imidazole derivatives with sulfur sources. One common method is the reaction of 1,3-dimethylimidazole with sulfur in the presence of a nitro group donor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylimidazole-2-thione: Lacks the nitro group, making it less reactive in redox reactions.
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: Similar structure but with different substitution patterns.
1,3-Dimethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Contains a benzo ring, altering its chemical properties.
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro- is unique due to the presence of both the thione and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
This detailed article provides an overview of the compound 2H-Imidazole-2-thione, 1,3-dihydro-1,3-dimethyl-4-nitro-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
260405-21-8 |
|---|---|
Molekularformel |
C5H7N3O2S |
Molekulargewicht |
173.20 g/mol |
IUPAC-Name |
1,3-dimethyl-4-nitroimidazole-2-thione |
InChI |
InChI=1S/C5H7N3O2S/c1-6-3-4(8(9)10)7(2)5(6)11/h3H,1-2H3 |
InChI-Schlüssel |
UUFIUIOTSYJODH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N(C1=S)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


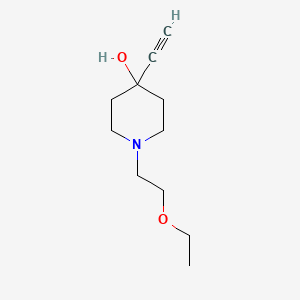
![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
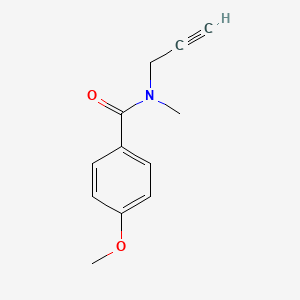
![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)


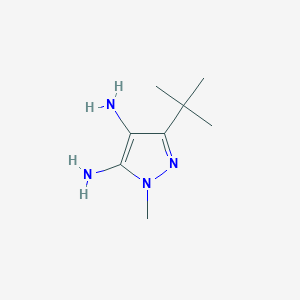
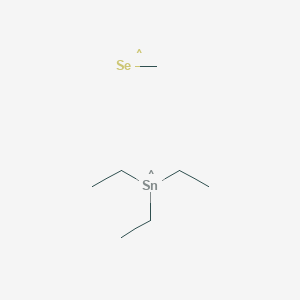
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
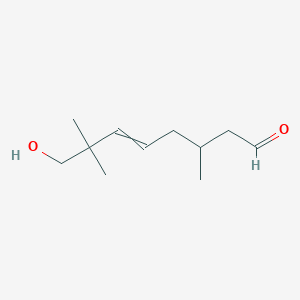
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
